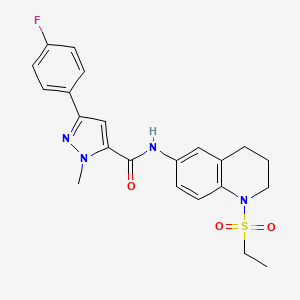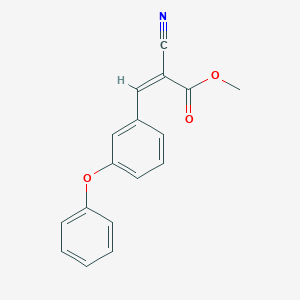
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel chemical compound with intriguing properties. This compound is particularly noted for its complex molecular structure, which lends itself to a variety of applications in scientific research, especially in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several intricate steps, beginning with the preparation of its core structures. The process typically includes:
Formation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the cyclization of a suitable precursor under controlled conditions.
Synthesis of 4-fluorophenyl-1-methyl-1H-pyrazole-5-carboxamide: : This is prepared through a series of reactions including the formation of the pyrazole ring and subsequent substitution with a fluorophenyl group.
Coupling of the Core Structures: : The final step includes coupling the two core structures through appropriate linkers under specific reaction conditions, often involving catalysts and solvents like dichloromethane or DMF.
Industrial Production Methods
For industrial-scale production, the process may be optimized for efficiency and yield. Common approaches include:
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Catalytic Methods: : Employing advanced catalytic systems to drive the reactions more effectively.
Automation and Process Control: : Implementing automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo a variety of chemical reactions, such as:
Oxidation: : Where the compound may be oxidized to introduce or alter functional groups.
Reduction: : Reducing agents can alter the structure, often to study different activity profiles.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced.
Common Reagents and Conditions
Some of the common reagents used include:
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Including palladium or platinum-based catalysts for hydrogenation reactions.
Major Products
Major products from these reactions often include modified versions of the original compound with different functional groups, which can be analyzed for varying bioactivities or chemical properties.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications in scientific research:
Chemistry: : Used as a probe to understand reaction mechanisms and pathways.
Biology: : Employed in studying cellular processes and interactions due to its unique molecular structure.
Medicine: : Investigated for its potential therapeutic properties, especially in targeting specific diseases or conditions.
Industry: : Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects often involves:
Binding to Specific Targets: : Such as proteins or enzymes, which modulates their activity.
Pathway Modulation: : Affecting biological pathways to either inhibit or promote specific processes.
Comparación Con Compuestos Similares
When compared to similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to:
Unique Structure: : Its molecular configuration provides unique properties.
Enhanced Bioactivity: : Exhibiting stronger or more specific interactions with biological targets.
List of Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
This compound's distinctive characteristics make it a valuable asset in various fields of scientific research, promising to further our understanding of chemical and biological processes.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-3-31(29,30)27-12-4-5-16-13-18(10-11-20(16)27)24-22(28)21-14-19(25-26(21)2)15-6-8-17(23)9-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCTUJFBJRIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2424297.png)



![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)



![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)


![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)

![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424319.png)
